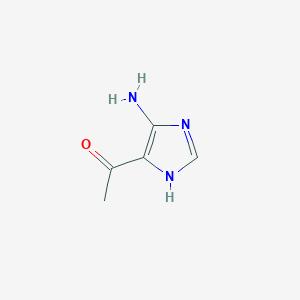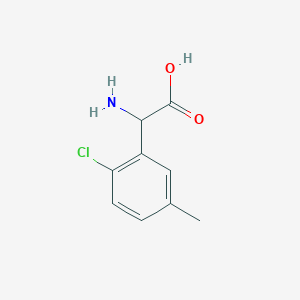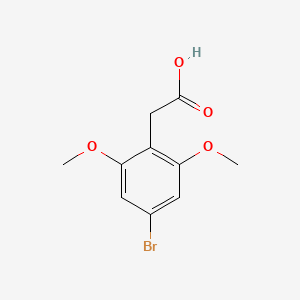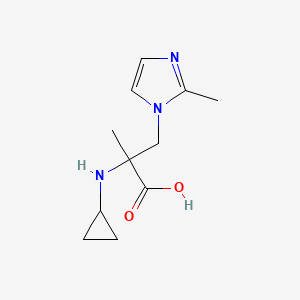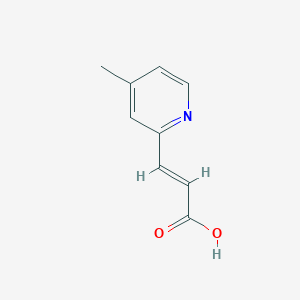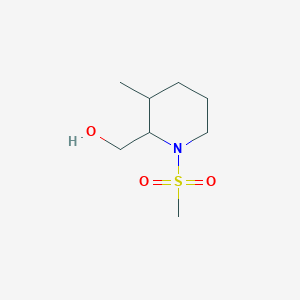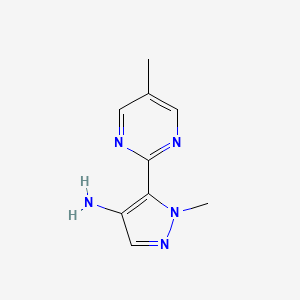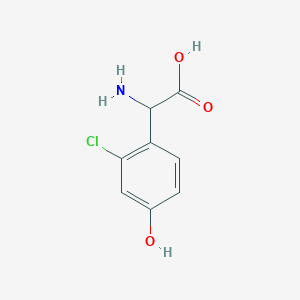
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of phenylglycine, characterized by the presence of an amino group, a chloro substituent, and a hydroxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid typically involves the chlorination of 2-Amino-2-(4-hydroxyphenyl)acetic acid The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 2-Amino-2-(4-hydroxyphenyl)acetic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Amino-2-(2-chloro-4-oxophenyl)acetic acid, while reduction can produce 2-Amino-2-(4-hydroxyphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and hydroxy groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
2-Amino-2-(2-chlorophenyl)acetic acid: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
4-Hydroxyphenylglycine: Similar structure but without the amino group, impacting its overall reactivity and applications.
Uniqueness
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and hydroxy groups on the phenyl ring allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C8H8ClNO3 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
2-amino-2-(2-chloro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-6-3-4(11)1-2-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) |
InChI-Schlüssel |
MVCCTIYQWDTONZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)Cl)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


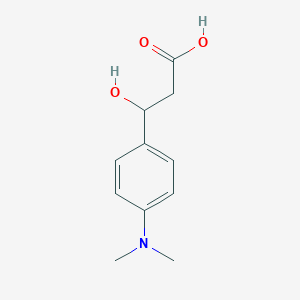
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)


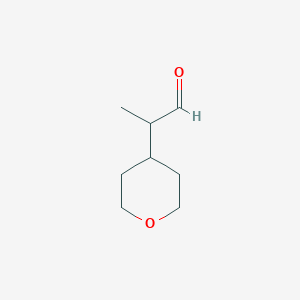

![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13544494.png)
